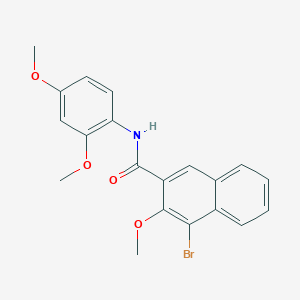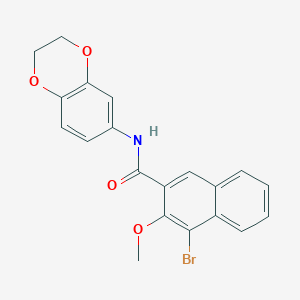![molecular formula C23H28N4O2S B251070 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea](/img/structure/B251070.png)
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea, also known as BPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTU is a thiourea derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Wirkmechanismus
The exact mechanism of action of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea is not fully understood, but it is believed to act as an antagonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea may also affect other neurotransmitter systems, such as the dopamine and opioid systems, which are involved in drug addiction.
Biochemical and Physiological Effects
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anxiolytic and antidepressant effects, it has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer and Alzheimer's disease. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea has also been shown to improve memory and cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea in lab experiments is its wide range of effects, which makes it a versatile tool for investigating various biological processes. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea. One area of interest is its potential use in treating various neurological and psychiatric disorders, such as anxiety, depression, and drug addiction. Another area of interest is its potential use in preventing or treating various diseases, such as cancer and Alzheimer's disease. Further research is needed to fully understand the biochemical and physiological effects of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea and its potential applications in various fields of research.
Synthesemethoden
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea can be synthesized using a variety of methods, including the reaction of 4-benzoylpiperazine with 2-(3-methylbutanoyl)amino-1-phenylethylene and thiourea. The resulting compound can then be purified using various techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to exhibit anxiolytic and antidepressant effects in animal models, making it a potential treatment for anxiety and depression. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(3-methylbutanoyl)thiourea has also been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in rats.
Eigenschaften
Molekularformel |
C23H28N4O2S |
|---|---|
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
N-[[2-(4-benzoylpiperazin-1-yl)phenyl]carbamothioyl]-3-methylbutanamide |
InChI |
InChI=1S/C23H28N4O2S/c1-17(2)16-21(28)25-23(30)24-19-10-6-7-11-20(19)26-12-14-27(15-13-26)22(29)18-8-4-3-5-9-18/h3-11,17H,12-16H2,1-2H3,(H2,24,25,28,30) |
InChI-Schlüssel |
WAXMHNASJFOOLJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-bromophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B250988.png)



![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B250992.png)
![4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250994.png)
![5-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250997.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250998.png)
![N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}biphenyl-4-carboxamide](/img/structure/B251000.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B251008.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3,5-diethoxybenzamide](/img/structure/B251009.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B251011.png)